2-Bromothiazol-4-amine hydrochloride CAS 1956341-82-4 properties
2-Bromothiazol-4-amine hydrochloride CAS 1956341-82-4 properties
The following technical guide provides an in-depth analysis of 2-Bromothiazol-4-amine hydrochloride , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns.
CAS: 1956341-82-4 | Free Base CAS: 41731-33-3 Role: Bifunctional Heterocyclic Scaffold Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1]
Executive Summary
2-Bromothiazol-4-amine hydrochloride is a high-utility heteroaromatic scaffold characterized by two distinct reactive handles: an electrophilic bromine at the C-2 position and a nucleophilic primary amine at the C-4 position.[1] This "push-pull" electronic structure makes it an ideal candidate for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and anti-infectives where the thiazole ring serves as a bioisostere for peptide bonds or phenyl rings.[1]
This guide details the physicochemical properties, reactivity profiles, and validated experimental protocols necessary to utilize this compound effectively in synthesis.[1]
Chemical Identity & Physical Properties[1][2][3][4][5]
The hydrochloride salt form is preferred for storage and handling due to the oxidative instability of the free electron-rich aminothiazole.[1]
Structural Specifications
| Property | Data |
| Chemical Name | 2-Bromothiazol-4-amine hydrochloride |
| CAS Number (Salt) | 1956341-82-4 |
| CAS Number (Free Base) | 41731-33-3 |
| Molecular Formula | C₃H₃BrN₂S[1][2][3] · HCl |
| Molecular Weight | 215.50 g/mol (Salt); 179.04 g/mol (Base) |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | High: Water, DMSO, Methanol; Low: DCM, Hexanes, Toluene |
| pKa (Conjugate Acid) | ~1.56 (Calculated for thiazole nitrogen) |
Storage & Stability[1]
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Hygroscopicity: The HCl salt is hygroscopic.[1] Exposure to ambient moisture can lead to clumping and hydrolysis over extended periods.[1]
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Oxidation Sensitivity: While the salt is stable, the free base is prone to oxidation (darkening) upon air exposure.[1]
-
Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate before weighing.
Reactivity Profile & Synthetic Utility[1][6][7]
The strategic value of 2-Bromothiazol-4-amine lies in its orthogonal reactivity.[1] The electron-deficient C-2 position allows for metal-catalyzed cross-coupling, while the C-4 amine allows for amide/urea formation.[1]
Reactivity Map
The thiazole ring exhibits specific electronic behaviors that dictate reaction order:
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C-2 Position (Bromine): Highly activated for Nucleophilic Aromatic Substitution (SNAr) and Pd-catalyzed Cross-Couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] The inductive effect of the sulfur and nitrogen atoms makes this position electron-poor.[1]
-
C-4 Position (Amine): A nucleophilic handle.[1] However, its nucleophilicity is attenuated compared to alkyl amines due to resonance delocalization into the heteroaromatic ring.[1]
-
C-5 Position (Hydrogen): The most electron-rich carbon on the ring, susceptible to Electrophilic Aromatic Substitution (EAS) (e.g., halogenation) if not blocked.[1]
Visualization: Orthogonal Functionalization Workflow
Figure 1: Orthogonal reactivity pathways for the 2-bromothiazol-4-amine scaffold. The C-2 and C-4 positions can be modified independently.
Experimental Protocols
Critical Precursor Step: Free-Basing the Hydrochloride Salt
Many transition-metal catalysts (e.g., Pd(PPh₃)₄) are sensitive to acidic protons.[1] Consequently, converting the HCl salt to the free base is often required before cross-coupling reactions.[1]
Methodology:
-
Dissolution: Dissolve 1.0 eq of 2-Bromothiazol-4-amine HCl in minimal water (approx. 5 mL/g).
-
Neutralization: Slowly add saturated aqueous NaHCO₃ or 1M NaOH at 0°C until pH ~8-9. A precipitate (the free base) should form.[1]
-
Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C.
-
Usage: Use immediately for the next step to prevent oxidation.[1]
Protocol A: Suzuki-Miyaura Coupling at C-2
This reaction installs an aryl or heteroaryl group at the C-2 position, a common motif in kinase inhibitors.[1]
Reagents:
-
Scaffold: 2-Bromothiazol-4-amine (Free base)[1]
-
Partner: Aryl Boronic Acid (1.1 eq)[1]
-
Base: Cs₂CO₃ (2.0 eq)[1]
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Step-by-Step:
-
Degassing: Charge a reaction vial with the scaffold, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed solvent mixture via syringe.[1]
-
Reaction: Heat to 80-90°C for 4-12 hours. Monitor by LC-MS for consumption of the bromide (MW 179).[1]
-
Workup: Dilute with EtOAc, wash with water and brine. Purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Amide Coupling at C-4
Because the C-4 amine is less nucleophilic than aliphatic amines, standard EDC/HOBt conditions may be sluggish.[1] Using more reactive acid chlorides or HATU is recommended.[1]
Reagents:
-
Scaffold: 2-Bromothiazol-4-amine HCl (can be used directly with excess base)[1]
-
Partner: Carboxylic Acid (1.1 eq)[1]
-
Coupling Agent: HATU (1.2 eq)[1]
-
Base: DIPEA (3.0 eq)[1]
-
Solvent: DMF (anhydrous)[1]
Step-by-Step:
-
Activation: Dissolve Carboxylic Acid and DIPEA in DMF. Add HATU and stir for 15 minutes at RT to form the active ester.
-
Addition: Add 2-Bromothiazol-4-amine HCl to the mixture.
-
Reaction: Stir at RT for 12-24 hours.
-
Troubleshooting: If conversion is low, heat to 50°C.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat. NaHCO₃.
Safety & Handling Guidelines
| Hazard Class | Description | Mitigation |
| Acute Toxicity | Harmful if swallowed (H302).[1] Thiazoles can inhibit specific metabolic enzymes. | Wear nitrile gloves and N95 dust mask.[1] |
| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319).[1] | Use chemical splash goggles.[1] Work in a fume hood. |
| Hygroscopic | Absorbs water, altering stoichiometry.[1] | Store in desiccator.[1] Re-weigh before use if container was open.[1] |
References
-
PubChem Compound Summary. (2025). 2-Bromo-1,3-thiazol-4-amine.[1][2] National Center for Biotechnology Information.[1] Link[1]
-
ChemicalBook. (2023).[1][3] 2-Bromothiazol-4-amine Properties and Supplier Data. Link
-
BenchChem. (2025).[1][4] Solubility and Handling of Halogenated Amine Salts. Link[1]
-
M. Smith & J. March. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 7th Edition.[1] Wiley-Interscience.[1] (General Heterocycle Reactivity).[1]
-
Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley.[1] (Thiazole Synthesis & Functionalization).


